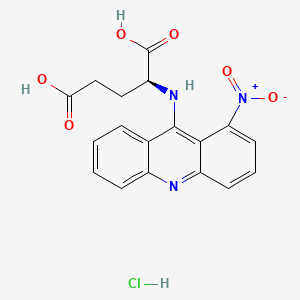![molecular formula C18H23N3O3 B14415167 N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea CAS No. 83019-67-4](/img/structure/B14415167.png)
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea is a complex organic compound with a unique structure that includes both phenyl and urea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism by which N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N-methylcyclopropanamine
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-2-nitrobenzenesulfonamide
Uniqueness
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea stands out due to its unique combination of phenyl and urea groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
83019-67-4 |
|---|---|
Molekularformel |
C18H23N3O3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H23N3O3/c22-16(14-24-17-9-5-2-6-10-17)13-19-11-12-20-18(23)21-15-7-3-1-4-8-15/h1-10,16,19,22H,11-14H2,(H2,20,21,23) |
InChI-Schlüssel |
BZIIAMBHONFBSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


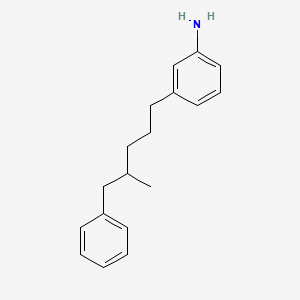
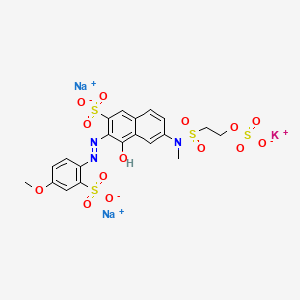
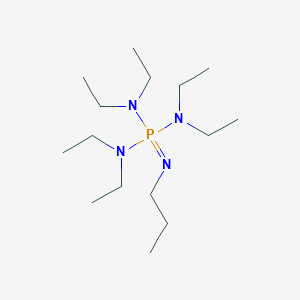

![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
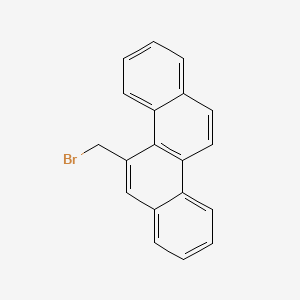
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)


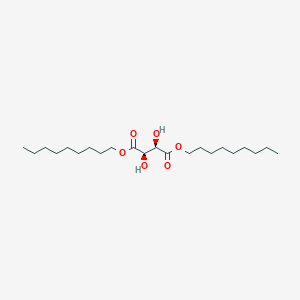

![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
